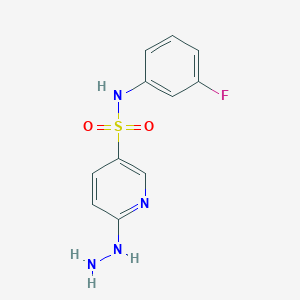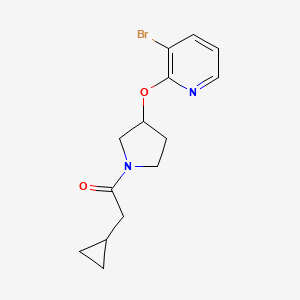![molecular formula C26H32N4OS B3005082 N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189991-92-1](/img/structure/B3005082.png)
N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H32N4OS and its molecular weight is 448.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Modifications
Chemical Modifications for Insecticidal Activity : N-(Isothiazol-5-yl)phenylacetamides, similar in structure to the compound , have undergone various chemical modifications. These modifications include transformations into enamines, enols, enol (thio)ethers, oximes, and hydrazones, primarily to enhance broad-spectrum insecticidal activity. These compounds have shown significant efficacy, particularly against root-knot nematode (Samaritoni et al., 1999).
Synthesis of Novel Derivatives for Antimicrobial Activities : The synthesis of new triazole derivatives, incorporating elements similar to the query compound, has been explored. These derivatives exhibit potent antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).
Creation of Spirocyclic Systems and Dihydroisoquinoline Derivatives : The combination of compounds like 2,6-dimethylphenol with isobutyraldehyde and nitriles leads to the formation of spirocyclic systems and dihydroisoquinoline derivatives, showcasing the versatility of these chemical structures in creating diverse molecules (Rozhkova et al., 2013).
Antiviral Activity Evaluation : N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, bearing similarity to the compound , have been synthesized and evaluated for their antiviral activities. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Molecular Interactions and Biological Screening
High-Affinity Ligands for Receptors : Compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have been discovered as high-affinity ligands for human ORL1 (orphanin FQ/nociceptin) receptor, demonstrating the potential for receptor-specific targeting (Röver et al., 2000).
Cholinesterase Inhibition and Molecular Docking Studies : N-aryl derivatives of similar structures have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), showing considerable potential in molecular docking studies (Riaz et al., 2020).
Anticonvulsant Activity : Derivatives like 2-(1H-1, 2, 4-triazole-1-yl)-N-(2, 6-dimethylphenyl) acetamide have shown notable anticonvulsant activity, emphasizing the therapeutic potential of such structures (Tarikogullari et al., 2010).
Biological Screening for Various Activities : Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) have been screened for antibacterial, antifungal, and anthelmintic activity. Molecular docking studies have shown good correlation with in vitro data for active compounds (Khan et al., 2019).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLINHAXIYXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)
![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3005014.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)



